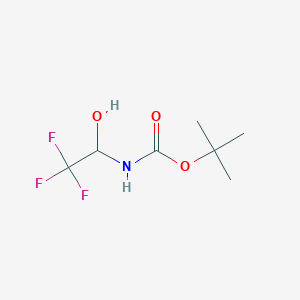

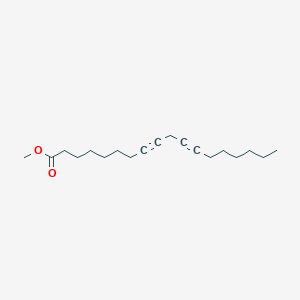

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

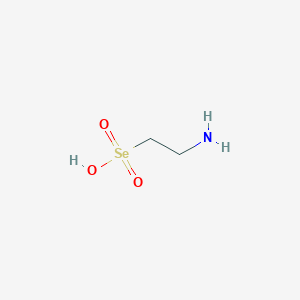

“tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” is a chemical compound with the formula C7H12F3NO3 and a molecular weight of 215.1703 . It is also known as flutolanil, a fungicide that belongs to the class of N-carbamyl cyclic amine.

Molecular Structure Analysis

The molecular structure of “tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” can be represented by the IUPAC Standard InChI: InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” include a molecular weight of 215.1703 . Further specific properties like boiling point, melting point, and density are not provided in the search results.Applications De Recherche Scientifique

Chemoselective Transformation of Amino Protecting Groups

Sakaitani and Ohfune (1990) discussed the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from commonly used amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2, respectively. This novel species, upon activation with fluoride ion, reacts with a variety of electrophiles to give N-ester type compounds in high yield, demonstrating a chemoselective transformation strategy that could be beneficial in synthetic chemistry applications (Sakaitani & Ohfune, 1990).

Enantioselective Synthesis of Carbocyclic Analogues

Ober et al. (2004) reported on tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of nucleotide analogues (Ober et al., 2004).

Photocatalyzed Amination for Amino Chromones

Wang et al. (2022) described a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor. This established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, indicating its potential in medicinal chemistry for constructing diverse amino pyrimidines (Wang et al., 2022).

N-(Boc) Nitrone Equivalents

Guinchard et al. (2005) synthesized tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their behavior as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds were highlighted as useful building blocks in organic synthesis, offering a novel class of N-(Boc) nitrone equivalents (Guinchard, Vallée, & Denis, 2005).

Propriétés

IUPAC Name |

tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJYNRKBXOBCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333981 |

Source

|

| Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

CAS RN |

17049-74-0 |

Source

|

| Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)